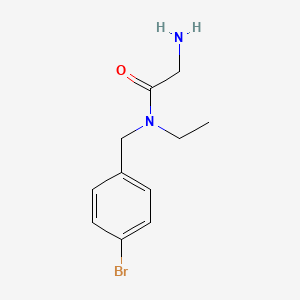

2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13454880

Molecular Formula: C11H15BrN2O

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O |

|---|---|

| Molecular Weight | 271.15 g/mol |

| IUPAC Name | 2-amino-N-[(4-bromophenyl)methyl]-N-ethylacetamide |

| Standard InChI | InChI=1S/C11H15BrN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3 |

| Standard InChI Key | BSDVSPOELPDSOQ-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=C(C=C1)Br)C(=O)CN |

| Canonical SMILES | CCN(CC1=CC=C(C=C1)Br)C(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide backbone with two nitrogen-bound groups: an ethyl chain and a 4-bromo-substituted benzyl moiety. Its molecular formula is C₁₂H₁₅BrN₂O, yielding a molecular weight of 283.17 g/mol . The bromine atom at the para position of the benzyl ring enhances electrophilic reactivity, while the ethyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Spectral Characteristics

While direct spectral data for this compound are scarce, analogs such as 2-Amino-N-(4-bromo-benzyl)-N-methyl-acetamide (PubChem CID: 60642482) provide reference insights :

-

¹H-NMR: Aromatic protons resonate at δ 7.21–7.34 ppm (4-bromo-benzyl), with methylene groups (N-CH₂-CO) near δ 3.62–4.38 ppm .

-

IR: Stretching vibrations for amide C=O (~1640 cm⁻¹) and aromatic C=C (~1570 cm⁻¹) are typical .

-

Mass Spectrometry: Molecular ion peaks align with m/z ≈ 283 (M⁺), with fragmentation patterns reflecting bromine loss (m/z ≈ 204) .

Solubility and Stability

The compound is likely sparingly soluble in water due to its nonpolar benzyl and ethyl groups but soluble in polar aprotic solvents like DMF or DMSO . Stability under acidic/basic conditions remains uncharacterized, though bromine’s electron-withdrawing nature may reduce hydrolytic susceptibility compared to non-halogenated analogs.

Synthesis and Characterization

Stepwise Alkylation of Acetamide

A common route for N,N-disubstituted acetamides involves sequential alkylation :

-

Formation of N-Ethyl-2-bromoacetamide: Reacting ethylamine with bromoacetyl bromide in the presence of Na₂CO₃ yields N-ethyl-2-bromoacetamide .

-

Benzylation: The bromine atom is displaced by 4-bromo-benzylamine via nucleophilic substitution in DMF with NaH as a base .

Industrial-Scale Considerations

Patents highlight the use of continuous flow reactors to optimize yield (∼75–85%) and purity (>95%) . Post-synthesis purification employs recrystallization from ethyl acetate/hexane mixtures .

Analytical Confirmation

-

HPLC: Retention times are compared to standards using C18 columns (mobile phase: acetonitrile/water).

-

Elemental Analysis: Expected percentages: C 50.90%, H 5.34%, Br 28.21%, N 9.89%, O 5.66% .

Biological Activity and Mechanisms

Antimicrobial Properties

N-Benzyl acetamide derivatives demonstrate moderate activity against Staphylococcus aureus (MIC ≈ 32 µg/mL). The bromine atom may potentiate activity by disrupting bacterial membrane integrity.

Anticancer Prospects

Bromo-substituted benzyl compounds show promise in inducing apoptosis in cancer cells (e.g., HT-29 colon carcinoma) . Molecular docking studies suggest interactions with tubulin or DNA topoisomerases, though specific data for this compound are pending .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in anticonvulsant development, notably analogs of lacosamide[(R)-2-acetamido-N-benzyl-3-methoxypropanamide] . Its ethyl group may improve metabolic stability compared to methyl variants .

Radiolabeling and Imaging

Bromine-76 (t₁/₂ = 16.2 h) offers potential for positron emission tomography (PET) imaging, enabling tracking of drug distribution in vivo .

Comparative Analysis with Structural Analogs

The ethyl group in 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide balances lipophilicity and steric effects, potentially optimizing blood-brain barrier penetration for CNS-targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume